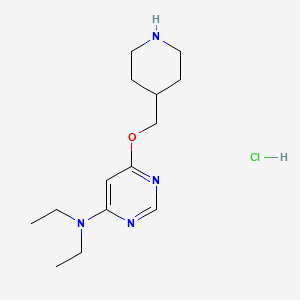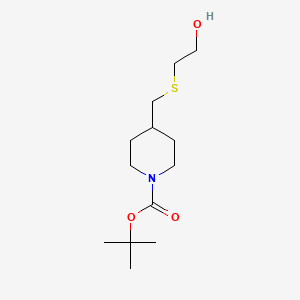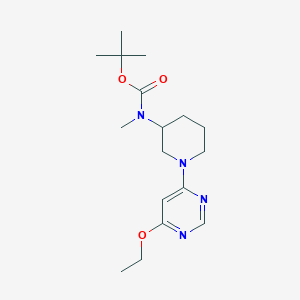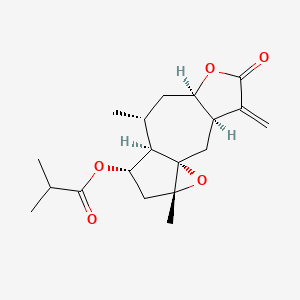
Minimolide F
Übersicht
Beschreibung
Minimolid F ist ein Sesquiterpenlacton, das für seine signifikanten inhibitorischen Wirkungen auf humane Nasopharynx-Krebszellen bekannt ist . Es ist ein Naturstoff, der aus Pflanzen gewonnen wird, insbesondere aus der Familie der Korbblütler (Compositae) . Die Verbindung hat die Summenformel C19H26O5 und ein Molekulargewicht von 334,41 g/mol .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Minimolid F kann aus dem methanolischen Extrakt von Centipeda minima durch überkritische Fluidextraktion isoliert werden . Der Prozess beinhaltet die Verwendung von Kohlendioxid unter hohem Druck als Lösungsmittel, was eine effiziente Extraktion von Sesquiterpenlactonen ermöglicht .
Industrielle Produktionsmethoden
Dies würde die Kultivierung von Centipeda minima und die anschließende Extraktion und Reinigung von Minimolid F unter Verwendung von Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) umfassen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Minimolide F can be isolated from the methanolic extract of Centipeda minima using supercritical fluid extraction . The process involves the use of high-pressure carbon dioxide as the solvent, which allows for the efficient extraction of sesquiterpene lactones .
Industrial Production Methods
This would involve the cultivation of Centipeda minima and the subsequent extraction and purification of this compound using techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Minimolid F unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Minimolid F kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Lactonringstruktur modifizieren.
Substitution: Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten, was zur Bildung neuer Verbindungen führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Nukleophile werden unter verschiedenen Bedingungen eingesetzt.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte, reduzierte und substituierte Derivate von Minimolid F, die unterschiedliche biologische Aktivitäten aufweisen können .
Wissenschaftliche Forschungsanwendungen
Minimolid F hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Modellverbindung für die Untersuchung von Sesquiterpenlactonen und ihren chemischen Eigenschaften verwendet.
Biologie: Untersucht auf seine antiproliferative Aktivität gegen Krebszellen, insbesondere Nasopharynx-Krebszellen
Medizin: Potenzielles Therapeutikum zur Behandlung von Krebs aufgrund seiner inhibitorischen Wirkungen auf das Wachstum von Krebszellen
Wirkmechanismus
Minimolid F übt seine Wirkungen aus, indem es das Wachstum von Krebszellen hemmt. Die genauen molekularen Ziele und beteiligten Pfade sind nicht vollständig geklärt, aber es wird vermutet, dass es die Zellproliferation stört und Apoptose (programmierter Zelltod) in Krebszellen induziert . Die Lactonringstruktur der Verbindung wird als entscheidend für ihre biologische Aktivität angesehen .
Wirkmechanismus
Minimolide F exerts its effects by inhibiting the growth of cancer cells. The exact molecular targets and pathways involved are not fully understood, but it is believed to interfere with cell proliferation and induce apoptosis (programmed cell death) in cancer cells . The compound’s lactone ring structure is thought to play a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Minimolid F ist unter den Sesquiterpenlactonen einzigartig aufgrund seiner spezifischen inhibitorischen Wirkungen auf Nasopharynx-Krebszellen . Zu den ähnlichen Verbindungen gehören:
- Brevilin A
- Arnicolid C
- Arnicolid D
- Microhelenin C
Diese Verbindungen zeigen ebenfalls antiproliferative und Antikrebsaktivitäten, können sich aber in ihren spezifischen Zielstrukturen und Wirkmechanismen unterscheiden .
Eigenschaften
IUPAC Name |
[(1S,3R,7R,9R,10R,11S,13R)-9,13-dimethyl-4-methylidene-5-oxo-6,14-dioxatetracyclo[8.4.0.01,13.03,7]tetradecan-11-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O5/c1-9(2)16(20)23-14-8-18(5)19(24-18)7-12-11(4)17(21)22-13(12)6-10(3)15(14)19/h9-10,12-15H,4,6-8H2,1-3,5H3/t10-,12-,13-,14+,15-,18-,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGAEBIPXRQKFC-PZSYGAARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC34C1C(CC3(O4)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@H](C[C@]34[C@H]1[C@H](C[C@]3(O4)C)OC(=O)C(C)C)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





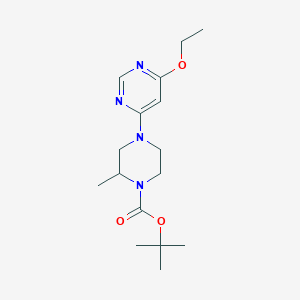

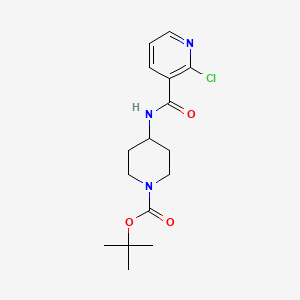

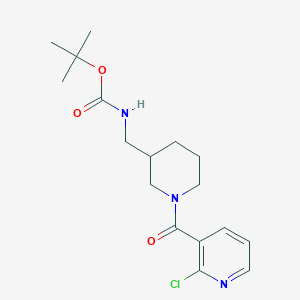
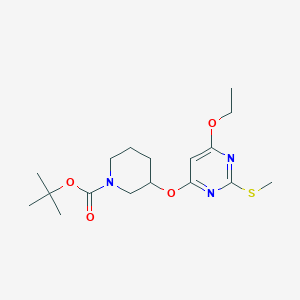
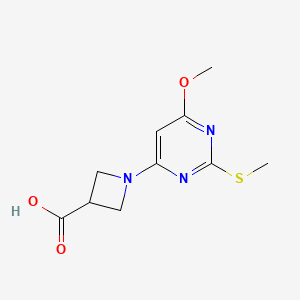
![4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3027666.png)
